HDAC6 Isoform Affinity: Target Compound Exhibits 124 nM IC50; 192-Fold Selectivity Over HDAC1
In the fluorescently-labeled acetylated substrate HDAC assay conducted at pH 8.0 and reported in US Patent 9,249,087, the target compound (Compound 53; BDBM218214) demonstrated an HDAC6 IC50 of 124 nM. Against HDAC1, it exhibited an IC50 of 23,800 nM, yielding an HDAC1/HDAC6 selectivity ratio of approximately 192-fold. Against HDAC8, the IC50 was 1,920 nM, yielding an HDAC8/HDAC6 selectivity ratio of 15.5-fold [1]. By comparison, within the same patent series, Compound 4 (BDBM218227) achieved an HDAC6 IC50 of 1.46 nM but with a different selectivity signature (data for HDAC1/HDAC8 not available in the same assay format at pH 8.0), while Compound 5 (BDBM218228) showed HDAC6 IC50 of 29.3 nM, HDAC8 IC50 of 324 nM (11-fold selectivity), and HDAC1 IC50 of 13,200 nM (450-fold selectivity) [2]. The target compound thus occupies a distinct intermediate position in the potency-selectivity landscape: it is less potent against HDAC6 than Compounds 4 and 5, but maintains measurable selectivity over HDAC1 that is comparable to Compound 5.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) and isoform selectivity ratios (HDAC1/HDAC6, HDAC8/HDAC6) |
|---|---|
| Target Compound Data | HDAC6 IC50: 124 nM; HDAC1 IC50: 23,800 nM; HDAC8 IC50: 1,920 nM; HDAC1/HDAC6 ratio: ~192; HDAC8/HDAC6 ratio: ~15.5 |
| Comparator Or Baseline | Compound 4 (BDBM218227): HDAC6 IC50 1.46 nM; Compound 5 (BDBM218228): HDAC6 IC50 29.3 nM, HDAC8 IC50 324 nM (ratio ~11), HDAC1 IC50 13,200 nM (ratio ~450) |
| Quantified Difference | Target compound is 85-fold less potent than Compound 4 and 4.2-fold less potent than Compound 5 at HDAC6; HDAC1/HDAC6 selectivity ratio (192) is intermediate between Compound 5 (450) and the non-selective baseline |
| Conditions | Fluorescently-labeled acetylated lysine substrate; pH 8.0; recombinant human HDAC isoforms (HDAC1, HDAC6, HDAC8); data from US Patent 9,249,087 (same assay platform, same laboratory) |
Why This Matters
The intermediate HDAC6 potency combined with measurable selectivity over class I HDACs (HDAC1) defines a distinct pharmacological window: users selecting this compound over Compound 5 (higher HDAC6 potency, higher selectivity) or Compound 4 (ultra-potent HDAC6) will be probing a different point in the chemical biology tool space, which is critical for target engagement studies where on-target potency must be balanced against off-isoform effects.
- [1] BindingDB Entry BDBM218214 (US9249087, Compound 53). HDAC1 IC50: 2.38E+4 nM; HDAC6 IC50: 124 nM; HDAC8 IC50: 1.92E+3 nM. Fluorescent acetylated substrate assay, pH 8.0. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218214 View Source
- [2] BindingDB Entry BDBM218228 (US9249087, Compound 5). HDAC1 IC50: 1.32E+4 nM; HDAC6 IC50: 29.3 nM; HDAC8 IC50: 324 nM. BindingDB Entry BDBM218227 (US9249087, Compound 4). HDAC6 IC50: 1.46 nM. Same assay platform. https://bindingdb.org View Source
